molecular formula C16H18N2O2S B5786750 N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5786750
M. Wt: 302.4 g/mol
InChI Key: IXKCVCIERVTIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell cycle regulation, specifically in the formation and function of the mitotic spindle during cell division. MLN8054 has been studied extensively in scientific research for its potential as a cancer therapy.

Mechanism of Action

N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP binding site of the enzyme, preventing its activity. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle during cell division, and inhibition of this enzyme leads to defects in mitosis and cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to affect normal cells. It has been shown to induce apoptosis in normal human lymphocytes and to inhibit the growth of normal human fibroblasts. However, the toxicity of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide to normal cells is generally lower than that observed in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for Aurora A kinase, which allows for the study of the specific effects of inhibiting this enzyme. However, one limitation is that N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and other cancer therapies. Another area of interest is the identification of biomarkers that could predict response to N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment. Additionally, further studies are needed to determine the long-term effects of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment on normal cells.

Synthesis Methods

The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction of the nitro group to an amine and subsequent coupling with 3-methylbutanoyl chloride and 4-aminophenol. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, and has been shown to enhance their effects.

properties

IUPAC Name

N-[4-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)10-15(19)17-12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKCVCIERVTIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide

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